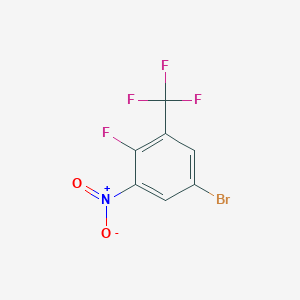

5-Bromo-2-fluoro-3-nitrobenzotrifluoride

Description

The exact mass of the compound Benzene, 5-bromo-2-fluoro-1-nitro-3-(trifluoromethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-fluoro-3-nitrobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-3-nitrobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF4NO2/c8-3-1-4(7(10,11)12)6(9)5(2-3)13(14)15/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXKUVVSMRFFPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889459-12-5 | |

| Record name | 5-bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: 5-Bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene

The following technical guide details the structural analysis, synthetic pathways, and reactivity profile of 5-Bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene . This document is designed for medicinal chemists and process scientists leveraging this scaffold for high-value API synthesis.

A Strategic Scaffold for Poly-Functionalized Kinase Inhibitors

Executive Summary & Strategic Profile

5-Bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene represents a "privileged" aromatic building block in modern drug discovery, particularly within the oncology and immunology spaces. Its value lies in its dense functionalization pattern, offering four distinct vectors for orthogonal chemical modification.

-

Core Utility: It serves as a critical intermediate for synthesizing 3-(trifluoromethyl)aniline derivatives, a pharmacophore ubiquitous in Type II kinase inhibitors (e.g., B-Raf, MEK inhibitors) where the trifluoromethyl group occupies a hydrophobic pocket (e.g., the allosteric pocket of kinases).

-

Electronic Architecture: The molecule is an electronic "push-pull" system. The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups strongly activate the 2-position fluorine for Nucleophilic Aromatic Substitution (SNAr), while the 5-position bromine remains available for metal-catalyzed cross-coupling.

Physicochemical Profile

| Property | Value (Predicted) | Significance |

| Formula | C₇H₂BrF₄NO₂ | High halogen density |

| MW | ~287.99 g/mol | Fragment-like, ideal for FBDD |

| LogP | ~3.2 - 3.5 | High lipophilicity due to -CF₃/-Br |

| TPSA | ~46 Ų | Good membrane permeability potential |

| pKa (Conj. Acid) | N/A (Neutral) | Precursor to aniline (pKa ~2-3) |

Synthetic Accessibility & Manufacturing

The synthesis of this scaffold typically follows a regioselective nitration strategy. The presence of the bulky -CF₃ and -Br groups dictates the substitution pattern.

Primary Route: Nitration of 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene

This route is preferred due to the commercial availability of the starting material and the directing effects that favor the desired isomer.

-

Starting Material: 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene.

-

Reagent: Fuming Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄).

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

The Fluorine (Pos 1) is an ortho/para director.

-

The Bromine (Pos 4) is an ortho/para director.

-

The Trifluoromethyl (Pos 2) is a meta director.

-

-

Regioselectivity:

-

Ortho to F (Pos 6) is activated by F, meta to CF₃, and meta to Br.

-

Ortho to Br (Pos 3 or 5) is sterically crowded or deactivated by CF₃.

-

Result: The nitro group selectively installs at Position 6 (relative to original numbering), yielding the target 5-Bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene .

-

Alternative Route: Bromination of 2-Fluoro-3-(trifluoromethyl)nitrobenzene

-

Starting Material: 2-Fluoro-3-(trifluoromethyl)nitrobenzene.

-

Reagent: NBS / H₂SO₄ or Br₂ / Fe.

-

Selectivity: The only activated position is para to the Fluorine (Position 5), as it is meta to both strongly withdrawing groups (-NO₂ and -CF₃).

Chemo-Selective Reactivity Profile

The molecule's power lies in its ability to undergo sequential, orthogonal transformations.

Vector 1: Nucleophilic Aromatic Substitution (SNAr)

The C2-Fluorine is highly labile. It is flanked by an ortho-nitro group and an ortho-trifluoromethyl group. Both are strong electron-withdrawing groups (EWGs) that stabilize the Meisenheimer complex intermediate.

-

Nucleophiles: Primary/secondary amines, thiols, alkoxides.

-

Conditions: Mild basic conditions (e.g., K₂CO₃, DMF/DMSO, RT to 60°C).

-

Application: Installation of solubilizing tails or hinge-binding motifs.

Vector 2: Nitro Group Reduction

The C1-Nitro group is a masked aniline.

-

Reagents: Fe/NH₄Cl, SnCl₂, or catalytic hydrogenation (H₂/Pd-C).

-

Selectivity: Care must be taken with H₂/Pd-C to avoid hydrodebromination (loss of the C5-Br). Iron-mediated reduction is preferred to preserve the halogen.

-

Product: 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS 1214383-27-5), a key intermediate.

Vector 3: Metal-Catalyzed Cross-Coupling

The C5-Bromine serves as a handle for C-C or C-N bond formation.

-

Reactions: Suzuki-Miyaura (Aryl-Aryl), Buchwald-Hartwig (Aryl-Amine).

-

Timing: Can be performed before or after nitro reduction, though free amines often require protection or specific catalysts to prevent poisoning.

Visualizing the Synthetic Logic

The following diagram illustrates the synthesis and downstream utility of the scaffold.

Figure 1: Synthetic workflow showing the generation of the core scaffold and its divergent applications in drug discovery.

Experimental Protocols

Protocol A: Regioselective Nitration

Objective: Synthesis of 5-Bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene.

-

Setup: Charge a 3-neck round-bottom flask with 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) and concentrated H₂SO₄ (5.0 vol). Cool to 0°C.

-

Addition: Dropwise add fuming HNO₃ (1.2 eq) maintaining internal temperature <10°C. The reaction is exothermic.

-

Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS (disappearance of starting material).

-

Quench: Pour the reaction mixture slowly onto crushed ice/water.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (until neutral) and Brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. The product often crystallizes or can be purified via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: SNAr Displacement (Library Synthesis)

Objective: Functionalization of the C2-Fluorine.

-

Dissolution: Dissolve the nitro core (1.0 eq) in dry DMF or DMSO (0.2 M).

-

Base: Add K₂CO₃ or DIPEA (2.0 eq).

-

Nucleophile: Add the desired amine (R-NH₂, 1.1 eq).

-

Heating: Stir at RT. If sluggish, heat to 50-60°C. The electron-deficient ring reacts rapidly.

-

Isolation: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc.

Safety & Handling

-

Energetics: As a nitro-aromatic, this compound possesses significant potential energy. Avoid heating neat material. DSC (Differential Scanning Calorimetry) is recommended before scaling >100g.

-

HF Generation: Under forcing SNAr conditions or thermal decomposition, fluoride ions may be released. Ensure glass-lined reactors are checked for etching if acidic workups are used post-reaction.

-

Skin/Eye: Strong irritant. The lipophilic nature allows rapid dermal absorption. Double-gloving (Nitrile) is mandatory.

References

-

Preparation of 5-bromo-2-fluoro-3-(trifluoromethyl)aniline . PubChem Compound Summary. Retrieved from . (Precursor relationship verified).

- Synthesis of Polysubstituted Nitrobenzenes via Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. (General reactivity of o-nitro-fluorobenzenes).

- Kinase Inhibitor Scaffolds: The Role of Fluorine and Trifluoromethyl Groups. Journal of Medicinal Chemistry. (Context on the pharmacophore utility).

Application Note: Nucleophilic Aromatic Substitution of 5-Bromo-2-fluoro-3-nitrobenzotrifluoride

The following Application Note and Protocol guide is designed for research and development scientists working with highly functionalized fluoro-aromatic scaffolds.

Executive Summary

5-Bromo-2-fluoro-3-nitrobenzotrifluoride (CAS: 1820696-33-0 / Analogous scaffolds) represents a "linchpin" intermediate in medicinal chemistry. Its tri-functional nature allows for orthogonal diversification:

-

C2-Fluorine: Highly activated for SNAr due to the ortho-nitro and ortho-trifluoromethyl groups.

-

C5-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) generally inert under SNAr conditions.

-

C3-Nitro: A latent aniline precursor via reduction.

This guide focuses on the regioselective Nucleophilic Aromatic Substitution (SNAr) of the C2-Fluorine. Due to the extreme electronic activation provided by the flanking EWGs (Electron Withdrawing Groups), this reaction proceeds under milder conditions than typical fluorobenzenes, requiring precise control to prevent byproduct formation.

Mechanistic Insight & Reactivity Profile[1][2]

Electronic Activation

The C2 position is the "electrophilic sweet spot." The fluorine atom is flanked by two powerful electron-withdrawing groups:

-

3-Nitro Group (-NO₂): Stabilizes the Meisenheimer complex through resonance (direct conjugation).

-

1-Trifluoromethyl Group (-CF₃): Stabilizes the intermediate primarily through strong inductive effects (-I).

This dual activation lowers the energy barrier for nucleophilic attack significantly compared to a mono-activated system (e.g., o-fluoronitrobenzene).

Regioselectivity (F vs. Br)

-

C2-F Bond: High electronegativity of F increases the electrophilicity of C2. In SNAr, the rate-determining step is the nucleophilic attack, not the bond breaking.[1] Therefore, F is a superior leaving group to Br (F >> Cl ≈ Br > I) in this specific mechanism.

-

C5-Br Bond: Located meta to the activating groups. It lacks the resonance stabilization required for SNAr and remains intact for downstream metal-catalyzed functionalization.

Reaction Pathway Visualization

The following diagram illustrates the reaction trajectory and the stabilization of the anionic intermediate.

Caption: Mechanism of SNAr at the C2 position. The transition state is stabilized by the ortho-NO₂ and ortho-CF₃ groups.

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Objective: Displacement of F with primary or secondary amines. Applicability: Synthesis of aniline derivatives, heterocycle precursors.

| Parameter | Specification | Rationale |

| Stoichiometry | Substrate (1.0 eq), Amine (1.1–1.2 eq), Base (1.5–2.0 eq) | Slight excess of amine ensures conversion; Base scavenges HF. |

| Solvent | THF, Acetonitrile, or DMF | Polar aprotic solvents stabilize the polar transition state. |

| Base | DIPEA (Hünig's Base) or K₂CO₃ | Non-nucleophilic bases prevent competition (e.g., OH⁻ attack). |

| Temperature | 0°C to Room Temperature (25°C) | Critical: Substrate is highly reactive. Heating often leads to impurities. |

Step-by-Step Procedure:

-

Preparation: In a clean reaction vial equipped with a magnetic stir bar, dissolve 5-Bromo-2-fluoro-3-nitrobenzotrifluoride (1.0 mmol, 288 mg) in anhydrous THF (3.0 mL).

-

Base Addition: Add DIPEA (1.5 mmol, 261 µL). The solution should remain clear/pale yellow.

-

Nucleophile Addition: Cool the mixture to 0°C (ice bath). Add the Amine (1.1 mmol) dropwise.

-

Note: If the amine is a solid, dissolve it in minimal THF before addition.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc) or LC-MS. The starting material (SM) spot should disappear.

-

-

Work-up:

-

Purification: Flash column chromatography (typically 0-20% EtOAc in Hexanes).

Protocol B: Etherification (C-O Bond Formation)

Objective: Displacement of F with alcohols/phenols. Challenge: Alkoxides are stronger bases; risk of nitro-group interference or hydrolysis if water is present.

Step-by-Step Procedure:

-

Activation: In a dried flask under Nitrogen, suspend NaH (60% in oil, 1.1 mmol) in anhydrous DMF (2.0 mL) at 0°C.

-

Alkoxide Formation: Add the Alcohol (1.1 mmol) dropwise. Stir at 0°C for 15–30 mins until H₂ evolution ceases.

-

Displacement: Add a solution of 5-Bromo-2-fluoro-3-nitrobenzotrifluoride (1.0 mmol) in DMF (1.0 mL) dropwise to the alkoxide solution at 0°C.

-

Caution: Exothermic reaction.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT if conversion is slow.

-

Stop Point: Do not heat above 60°C unless necessary, to preserve the Br-handle.

-

-

Quench: Carefully add sat. NH₄Cl (aq) at 0°C. Extract with Et₂O or EtOAc.

Decision Tree for Condition Screening

Use this workflow to select the optimal conditions based on your nucleophile's properties.

Caption: Optimization workflow for selecting reaction conditions based on nucleophile sterics and acidity.

Troubleshooting & Critical Parameters

Hydrolysis (Formation of Phenol Impurity)

-

Symptom: Appearance of a peak with M-F+OH mass (M+17 vs SM) in LCMS.

-

Cause: Wet solvent or hygroscopic base (e.g., old KOtBu). The highly activated C2-F is susceptible to attack by trace water.

-

Solution: Use anhydrous solvents (Sure/Seal™) and store bases in a desiccator. Switch to DIPEA (organic base) instead of carbonate bases if moisture is persistent.

Regioselectivity Loss

-

Symptom: Loss of Bromine (M-Br+Nu).

-

Cause: Reaction temperature too high (>80°C) or use of transition metal contaminants.

-

Solution: Keep reaction below 50°C. Ensure stir bars and vials are free of Palladium residues from previous cross-coupling reactions.

Safety: HF Generation

-

Hazard: SNAr releases Fluoride ions (F⁻), which can form HF in acidic workups.

-

Mitigation: Always quench with a basic or buffered solution (Sat. NaHCO₃ or Phosphate buffer) to neutralize any generated HF immediately. Avoid direct acidification of the reaction mixture.

References

-

Mechanistic Principles of SNAr

- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Amines. Chemical Reviews.

-

Source:

-

Reactivity of Fluoronitrobenzenes

- Terrier, F. (2013).

-

Source:

-

Synthesis of 2-Fluoro-3-nitrobenzotrifluoride Derivatives

- Patents describing analogous scaffolds (e.g., WO2010000668).

-

Source:

-

SNAr in Drug Discovery (Practical Applications)

-

Blair, V. L., et al. (2016).[4] Practical SNAr methodology for the synthesis of complex heterocycles.

-

Source:

-

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for 5-Bromo-2-fluoro-3-nitrobenzotrifluoride before handling.

Sources

reaction of 5-Bromo-2-fluoro-3-nitrobenzotrifluoride with primary amines

Application Note: High-Fidelity

Executive Summary

This guide details the protocol for the nucleophilic aromatic substitution (

The reaction exploits the extreme electrophilicity of the C-2 position, which is activated by two ortho electron-withdrawing groups (EWGs): a nitro group (

Scientific Logic & Reactivity Analysis

Electronic Activation Map

The substrate contains three halogens/pseudohalogens, yet it exhibits near-perfect regioselectivity for the displacement of the fluorine atom.

-

C-2 Fluorine (The Target): This position is the "hotspot." It is flanked by an ortho-nitro group and an ortho-trifluoromethyl group. The inductive effect (-I) of the

and the resonance (-M) and inductive effects of the -

C-5 Bromine (The Bystander): The bromine is located meta to the nitro group and para to the trifluoromethyl group. It lacks the ortho/para resonance stabilization required for facile

displacement. Furthermore, the C-Br bond is stronger than the activated C-F bond in the context of nucleophilic attack (though weaker in oxidative addition contexts). -

C-1 Trifluoromethyl: While an EWG, it is not a leaving group under these conditions.

Mechanistic Pathway

The reaction proceeds via a classic addition-elimination mechanism:

-

Nucleophilic Attack: The primary amine attacks C-2.

-

Meisenheimer Complex: The negative charge is delocalized onto the nitro group oxygens.[1]

-

Re-aromatization: Ejection of the fluoride ion restores aromaticity.[1]

Caption: Mechanistic flow of the

Experimental Protocols

Protocol A: Standard Amination (Aliphatic Amines)

Best for: Benzylamines, alkylamines, and non-sterically hindered primary amines.

Reagents:

-

Substrate: 5-Bromo-2-fluoro-3-nitrobenzotrifluoride (1.0 equiv)

-

Nucleophile: Primary Amine (

) (1.1 equiv) -

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine ( -

Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane) [0.1 M – 0.2 M]

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate in anhydrous THF.

-

Cooling: Cool the solution to

using an ice bath. Note: While the reaction often works at RT, cooling prevents potential exotherms and side reactions with highly reactive amines. -

Addition: Add the Base followed by the dropwise addition of the Amine .[2]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.

-

Monitoring: Check via TLC (Hexanes/EtOAc 8:2) or LC-MS.[2] Reaction is typically complete within 1–3 hours.

-

-

Workup:

-

Purification: Most products crystallize upon standing or can be purified via short silica plug filtration.

Protocol B: Difficult Substrates (Anilines / Weak Nucleophiles)

Best for: Electron-deficient anilines or sterically hindered amines.

Reagents:

-

Solvent: DMF (Dimethylformamide) or DMSO.

-

Base:

(Potassium Carbonate) (2.0 equiv). -

Temperature:

.

Procedure:

-

Dissolve Substrate (1.0 equiv) and Amine (1.2 equiv) in DMF (0.2 M).

-

Add solid

. -

Heat to

and monitor by LC-MS. -

Quench: Pour into ice-water. The product often precipitates as a yellow/orange solid. Filter and wash with water.[1]

Data & Validation

The following table summarizes expected outcomes based on nucleophile class.

| Nucleophile Class | Example | Conditions | Time | Expected Yield | Observation |

| Primary Alkyl | Benzylamine | THF, DIPEA, RT | 1 h | >90% | Rapid conversion; bright yellow product. |

| Secondary Acyclic | Diethylamine | THF, DIPEA, RT | 4 h | 75-85% | Slower due to sterics; may require mild heat. |

| Aniline | 4-Methoxy-aniline | DMF, | 6 h | 80% | Requires heat to overcome lower nucleophilicity. |

| Hindered | tert-Butylamine | DMSO, | 12 h | 50-60% | Significant steric clash with ortho-CF3. |

Troubleshooting Guide:

-

Hydrolysis Product (Phenol): If a peak corresponding to

is observed (Mass = Substrate + 17 - 19), the solvent was wet. Use anhydrous solvents.[1] -

Regioselectivity Loss: Not observed. Attack at Br is electronically disfavored.

Safety & Handling

-

Benzotrifluorides: Can be lipophilic and penetrate skin. Wear nitrile gloves and long sleeves.

-

Nitro Compounds: Potential energetic hazards. Do not heat the reaction mixture above

without DSC testing. -

Waste: Fluorinated aromatics must be disposed of in halogenated waste streams.

References

-

Synthesis of 4-bromo-2-nitro-6-(trifluoromethyl)

- Context: This is the direct product class formed by the reaction of 5-bromo-2-fluoro-3-nitrobenzotrifluoride with amines (renumbered upon amin

-

Source: PubChem CID 11471654.[3]

-

Link:

-

Nucleophilic Aromatic Substitution of Activ

- Context: General methodology for on ortho-nitro fluorobenzenes, validating the high reactivity of the F-leaving group.

-

Source: BenchChem Application Notes.[2]

-

Link:

-

Regioselectivity in Poly-halogen

- Context: Confirmation that Fluorine is displaced preferentially over Bromine in reactions due to the high electronegativity and C-F bond polarization in the transition st

- Source:Journal of Chemical Research, 2023 (via ResearchG

-

Link:

Sources

preventing debromination during nitro reduction of 5-Bromo-2-fluoro-3-nitrobenzotrifluoride

A Guide to Preventing Debromination During Nitro Group Reduction

Welcome to the technical support center for the selective reduction of 5-Bromo-2-fluoro-3-nitrobenzotrifluoride. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with the undesired side reaction of debromination during the conversion of the nitro group to an amine. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you troubleshoot and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: We are observing significant debromination during the catalytic hydrogenation of 5-Bromo-2-fluoro-3-nitrobenzotrifluoride to the corresponding aniline. What is the primary cause of this side reaction?

A1: The primary cause of debromination during catalytic hydrogenation is a side reaction known as hydrodehalogenation. This occurs when the catalyst, typically a noble metal like palladium, becomes overly active and cleaves the carbon-bromine bond in the presence of a hydrogen source. The reactivity of the C-Br bond is enhanced by the electron-withdrawing trifluoromethyl group and the electron-donating effect of the newly formed amino group, making the molecule susceptible to this undesired reaction.

Q2: What are the most common catalysts used for this type of reduction, and how can we modify our catalyst system to improve selectivity?

A2: Palladium on carbon (Pd/C) is a common choice for nitro reductions but is often too active and can lead to significant debromination. To improve selectivity, consider the following options:

-

Catalyst Choice: Platinum-based catalysts, such as platinum on carbon (Pt/C) or platinum(IV) oxide (Adam's catalyst), often exhibit higher chemoselectivity for the nitro group reduction over hydrodehalogenation compared to palladium.

-

Catalyst Poisoning/Modification: The activity of a palladium catalyst can be "tamed" by introducing a catalyst poison or modifier. This intentionally reduces the catalyst's activity just enough to prevent C-Br bond cleavage while still allowing for the reduction of the nitro group. Common modifiers include sulfur compounds (e.g., thiophene, quinoline-sulfur) or lead compounds (e.g., Lindlar's catalyst).

-

Alternative Catalysts: In some cases, nickel-based catalysts like Raney nickel can be used, but their activity and selectivity can be highly substrate-dependent and require careful optimization.

Q3: Besides the catalyst, what other reaction parameters should we focus on to minimize debromination?

A3: Several reaction parameters are critical for controlling the selectivity of this reduction:

-

Hydrogen Pressure: Lowering the hydrogen pressure can often reduce the rate of hydrodehalogenation more significantly than the rate of nitro reduction. Operating at or near atmospheric pressure is a good starting point for optimization.

-

Temperature: Lower reaction temperatures will generally favor the desired nitro reduction over the debromination side reaction. It is advisable to start at room temperature or even below and slowly increase if the reaction rate is too slow.

-

Solvent: The choice of solvent can influence both the solubility of the substrate and the activity of the catalyst. Protic solvents like ethanol or methanol are common, but in some cases, aprotic solvents like ethyl acetate or THF might offer better selectivity.

-

Additives: The addition of a weak base, such as magnesium oxide (MgO) or potassium carbonate (K2CO3), can help to neutralize any trace amounts of HBr formed during the reaction, which can otherwise poison the catalyst or promote further dehalogenation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the reduction of 5-Bromo-2-fluoro-3-nitrobenzotrifluoride.

Problem 1: High Levels of Debromination (>10%)

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Overly active catalyst (e.g., Pd/C) | 1. Switch to a less active catalyst such as Pt/C. 2. If using Pd/C, consider a lower loading (e.g., 1-2 mol%). 3. Introduce a catalyst modifier like quinoline. | Platinum is generally less prone to causing hydrodehalogenation than palladium. Lowering the catalyst loading reduces the number of active sites available for C-Br bond cleavage. Modifiers selectively poison the most active sites responsible for dehalogenation. |

| High hydrogen pressure | 1. Reduce the hydrogen pressure to atmospheric pressure (using a balloon or bubbler). 2. If using a Parr shaker, start at the lowest stable pressure setting (e.g., 10-15 psi). | The kinetics of hydrodehalogenation are often more sensitive to hydrogen pressure than nitro reduction. Reducing the H2 concentration can significantly improve selectivity. |

| Elevated reaction temperature | 1. Run the reaction at room temperature (20-25°C). 2. If debromination is still an issue, cool the reaction to 0-5°C. | The activation energy for hydrodehalogenation is often higher than for nitro reduction. Lower temperatures will therefore disproportionately slow the undesired side reaction. |

Problem 2: Incomplete Conversion or Stalled Reaction

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Catalyst deactivation | 1. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). 2. Add a small amount of a weak, insoluble base like MgO to the reaction mixture. | Catalyst poisons can irreversibly bind to the active sites, halting the reaction. Acidic byproducts (HBr) can also inhibit catalyst activity; a base will neutralize these. |

| Insufficient hydrogen supply | 1. Check for leaks in the hydrogenation apparatus. 2. Ensure adequate agitation to maintain good gas-liquid mass transfer. | A continuous and well-dispersed supply of hydrogen is necessary for the reaction to proceed to completion. |

| Low catalyst loading or activity | 1. Increase the catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). 2. Use a freshly opened or properly stored catalyst. | An insufficient amount of catalyst or a catalyst that has lost activity due to improper storage will lead to slow or incomplete reactions. |

Visualizing the Troubleshooting Process

The following decision tree can help guide your experimental approach to minimizing debromination.

Caption: A decision tree for troubleshooting debromination.

Alternative Reduction Methods

If catalytic hydrogenation proves to be too challenging, alternative chemical reduction methods can be employed that are less prone to causing dehalogenation.

Method 1: Metal-Based Reductions in Acidic Media

Reductions using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) are classic and often highly effective methods for converting nitro groups to anilines without affecting aryl halides.

Experimental Protocol: Iron in Acetic Acid

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-fluoro-3-nitrobenzotrifluoride (1.0 eq).

-

Reagents: Add glacial acetic acid as the solvent. Add iron powder (3.0-5.0 eq) to the mixture.

-

Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts.

-

Purification: The filtrate can then be concentrated and purified by standard methods (e.g., extraction, chromatography).

Method 2: Transfer Hydrogenation

Transfer hydrogenation is a convenient alternative to using gaseous hydrogen. A hydrogen donor molecule, such as ammonium formate or cyclohexene, is used in the presence of a catalyst (often Pd/C, but with caution).

Experimental Protocol: Ammonium Formate and Pd/C

-

Setup: In a round-bottom flask, dissolve 5-Bromo-2-fluoro-3-nitrobenzotrifluoride (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Reagents: Add ammonium formate (3.0-5.0 eq) to the solution. Carefully add a catalytic amount of Pd/C (e.g., 2-5 mol%).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C). The reaction is often rapid and exothermic.

-

Workup: Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure and purify the resulting aniline.

Summary of Recommended Starting Conditions

| Method | Catalyst/Reagent | Solvent | Temperature | Pressure | Key Advantage |

| Catalytic Hydrogenation | Pt/C (5 mol%) | Ethanol | 20-25°C | Atmospheric | Clean workup |

| Metal Reduction | Fe powder (4 eq) | Acetic Acid | 60-80°C | N/A | High chemoselectivity |

| Transfer Hydrogenation | Pd/C (5 mol%) + Ammonium Formate (4 eq) | Methanol | 25-40°C | N/A | Avoids gaseous H2 |

Mechanistic Considerations

The diagram below illustrates the desired reaction pathway versus the undesired side reaction.

Caption: Reaction pathways for nitro reduction.

References

-

Blaser, H.-U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]

-

Corma, A., Serna, P., & Concepción, P. (2007). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Journal of the American Chemical Society, 129(21), 6358–6365. [Link]

-

Kosak, J. R. (1987). Catalysis of Organic Reactions. CRC Press. [Link]

-

Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Hydrogenation of Aromatic Nitro Compounds to Aromatic Amines, the Main Raw Materials for the Production of Isocyanates. Chemical Reviews, 96(6), 2035–2052. [Link]

Technical Support Center: Optimizing Temperature for Amine Displacement of Fluorine in Benzotrifluorides

Mission: To provide high-fidelity troubleshooting and optimization strategies for Nucleophilic Aromatic Substitution (

Critical Scope Definition

Target Reaction: This guide addresses the displacement of an aromatic fluorine atom on a benzene ring activated by a trifluoromethyl (

Module 1: The Kinetic Landscape

The Thermal Dilemma

In

-

Activation Role: The

group is a strong electron-withdrawing group (EWG) ( -

The Fluorine Effect: While fluorine forms a strong C-F bond, it is the fastest leaving group in

because its high electronegativity inductively stabilizes the transition state of the rate-determining step (nucleophilic attack) [11]. -

Thermal Ceiling: Exceeding the optimal thermal window (>150°C) risks:

-

Solvent Breakdown: DMF and DMAc can decompose to form dimethylamine, a competing nucleophile.

-

Hydrolysis: While robust, the

-

Module 2: Troubleshooting Guide (Q&A)

Category A: Reaction Stalling & Kinetics

Q1: My reaction stalls at 50-60% conversion despite heating to 100°C. Should I increase the temperature? Diagnosis: Likely "Solvent Caging" or insufficient activation energy. Solution:

-

Step 1 (Solvent Check): Ensure you are using a dipolar aprotic solvent (DMSO, NMP, or DMF). These solvents solvate the cation (e.g.,

), leaving the amine nucleophile "naked" and more reactive [1]. -

Step 2 (Concentration):

is second-order kinetics (Rate = -

Step 3 (Temperature): Increase temperature in 10°C increments. Do not exceed 140°C without checking solvent stability.

Q2: I am using microwave heating. Can I use the same temperature as my oil bath? Answer: No. Microwave irradiation provides selective volumetric heating. A microwave set to 120°C often achieves higher effective reaction rates than an oil bath at 120°C due to rapid ramp times and superheating of polar intermediates [9, 13].

-

Recommendation: Start 20°C lower than your conventional thermal protocol.

Category B: Impurity Profile

Q3: I see a byproduct with M+ +13 mass units (or NMR showing -N(Me)2). What is this?

Diagnosis: This is the "DMF Trap."

At temperatures >130°C, or in the presence of strong bases, DMF decomposes to form dimethylamine (

Q4: My product yield is low, and I see a very polar spot on TLC (carboxylic acid).

Diagnosis:

-

Switch to a non-nucleophilic organic base (e.g., DIPEA,

). -

If using inorganic bases, use anhydrous Carbonates (

,

Module 3: Visualizing the Workflow

Figure 1: Troubleshooting Logic Tree

Caption: Decision matrix for optimizing temperature and conditions based on observed reaction outcomes.

Figure 2: Reaction Energy Profile ( Activation)

Caption: Energy landscape showing how the CF3 group lowers the Transition State (TS1) energy, facilitating amine attack.

Module 4: Validated Experimental Protocol

Standard Operating Procedure (SOP): Thermal Displacement

Objective: Synthesis of 4-amino-benzotrifluoride derivatives via thermal

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 equiv Ar-F : 1.2–1.5 equiv Amine | Slight excess of amine drives kinetics to completion. |

| Solvent | DMSO (Dimethyl Sulfoxide) | Highest dielectric constant; accelerates rate; stable <150°C. |

| Base | Scavenges HF byproduct. Carbonates preferred for stability. | |

| Concentration | 0.5 M – 1.0 M | High concentration favors bimolecular reaction rate. |

| Temperature | Initial: 100°C Max: 130°C | Start moderate to avoid decomposition. |

Step-by-Step Workflow:

-

Preparation: In a vial equipped with a magnetic stir bar, dissolve the Fluorobenzotrifluoride (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

-

Addition: Add Base (2.0 equiv). Note: If using

, ensure it is finely ground. -

Nucleophile: Add the Amine (1.2 equiv).

-

Heating: Seal the vial and heat to 100°C in an oil bath or heating block.

-

Monitoring: Check LCMS/TLC at 2 hours .

-

If <10% conversion: Increase temp to 120°C.

-

If >50% conversion: Continue heating at 100°C.

-

-

Workup: Cool to Room Temp. Dilute with water (precipitation often occurs). Extract with Ethyl Acetate.[3] Wash organic layer with Brine (

) to remove DMSO.

References

-

BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem Technical Guides. Link

-

Singleton, D. A., et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.[4] Nature Chemistry / Springer Nature Communities.[4] Link

-

Organic Chemistry Portal. (2025). Nucleophilic Aromatic Substitution (SNAr) - Mechanism and Conditions. Master Organic Chemistry. Link

-

National Science Foundation. (2019). Microwave Heating Outperforms Conventional Heating for a Thermal Reaction that Produces a Thermally Labile Product.[5][6] NSF / NIH. Link

-

CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Application Notes.[7] Link

-

ACS Publications. (2025). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology. Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Microwave Heating Outperforms Conventional Heating for a Thermal Reaction that Produces a Thermally Labile Product: Observations Consistent with Selective Microwave Heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. youtube.com [youtube.com]

Comparative 19F NMR Guide: 5-Bromo-2-fluoro-3-nitrobenzotrifluoride

Executive Summary

5-Bromo-2-fluoro-3-nitrobenzotrifluoride is a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals. Its unique substitution pattern—featuring a trifluoromethyl group (

This guide provides a comparative analysis of the 19F chemical shifts of 5-Bromo-2-fluoro-3-nitrobenzotrifluoride against structural analogs. It is designed to help researchers validate the identity of this compound, distinguish it from potential regio-isomers, and optimize acquisition parameters for high-fidelity data.

Chemical Shift Analysis & Comparative Data

The 19F NMR spectrum of 5-Bromo-2-fluoro-3-nitrobenzotrifluoride exhibits two distinct signals corresponding to the trifluoromethyl group (Position 1) and the aromatic fluorine (Position 2). The chemical shifts are heavily influenced by the strong electron-withdrawing nature of the adjacent nitro group and the steric crowding at the 1,2,3-positions.

Table 1: Comparative 19F NMR Chemical Shifts (Relative to CFCl )

| Compound | Structure | Coupling ( | ||

| Target: 5-Bromo-2-fluoro-3-nitrobenzotrifluoride | 1-CF | -110 to -115 | -61 to -64 | |

| Analog 1: 2-Fluorobenzotrifluoride | 1-CF | -114.0 | -61.5 | |

| Analog 2: 2-Fluoro-3-nitrobenzotrifluoride | 1-CF | -108 to -112 | -62.0 | |

| Analog 3: 4-Bromo-2-fluorobenzotrifluoride | 1-CF | -116.5 | -63.0 | |

| Reference: Fluorobenzene | Ph-F | -113.1 | N/A | N/A |

| Reference: Benzotrifluoride | Ph-CF | N/A | -63.7 | N/A |

Note: Shifts are solvent-dependent. Values above are typical for CDCl

. In polar aprotic solvents like DMSO-d, the Ar-F signal may shift downfield by 1-2 ppm due to hydrogen bonding interactions with the solvent if any acidic protons were present (though none are on the ring carbons adjacent to F), or dipole-dipole interactions.

Mechanistic Insight: Substituent Effects

-

The Nitro Effect (Position 3): The nitro group is a strong electron-withdrawing group (EWG). When placed ortho to the aromatic fluorine (Position 2), it typically causes a deshielding effect (shift to less negative ppm) due to the inductive withdrawal of electron density. However, steric compression between the bulky

and -

The Trifluoromethyl Effect (Position 1): The

group is also an EWG. Its presence ortho to the fluorine creates a "push-pull" electronic environment. The coupling between the Ar-F and the CF -

The Bromo Effect (Position 5): The bromine atom is para to the fluorine and meta to the

. Its effect on the chemical shifts is relatively minor compared to the ortho-substituents, typically causing a slight shielding or deshielding of < 1-2 ppm on the Ar-F signal.

Structural Elucidation Workflow

To confirm the identity of 5-Bromo-2-fluoro-3-nitrobenzotrifluoride, follow this logical assignment workflow. This process distinguishes the target from common impurities (e.g., non-nitrated starting material or regio-isomers).

Figure 1: Decision tree for validating the target molecule based on 19F NMR spectral features.

Experimental Protocols

A. Sample Preparation

For optimal resolution and accurate chemical shift referencing, adhere to the following preparation standards.

-

Solvent: Chloroform-d (CDCl

) is the standard solvent. It minimizes solvent-solute interactions compared to DMSO or Methanol. -

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent. High concentrations can lead to line broadening due to viscosity or aggregation.

-

Internal Standard: Use Trichlorofluoromethane (CFCl

,-

Note: Modern spectrometers often use a unified scale (

ratio) to reference 19F indirectly via the 1H lock signal (TMS). Verify your instrument's referencing method.

-

B. Acquisition Parameters

-

Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg or f19cpd on Bruker systems). Decoupling simplifies the spectrum by removing H-F coupling (

), leaving only F-F coupling. -

Spectral Width (SW): Set to -200 ppm to +50 ppm to capture both Ar-F and CF

signals while avoiding aliasing. -

Relaxation Delay (D1): 2–5 seconds . Fluorine nuclei in CF

groups can have long T1 relaxation times. A shorter D1 may reduce the integration accuracy of the CF -

Scans (NS): 16–64 scans are typically sufficient for a 10 mg sample.

Synthesis & Reactivity Context

Understanding the chemical context helps in interpreting the NMR data. This compound is typically synthesized via the nitration of 5-bromo-2-fluorobenzotrifluoride.

Figure 2: Synthesis pathway showing the shift in Ar-F resonance upon nitration.

The deshielding of the Ar-F signal (shift from -116 ppm to ~ -112 ppm) is the primary indicator that the nitration has successfully occurred at the ortho position (Position 3) relative to the fluorine.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

Chemical Book. (2024). 2-Fluoro-3-nitrobenzotrifluoride Product Data.

-

Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.

comparing reactivity of 5-bromo-2-fluoro vs 5-bromo-2-chloro benzotrifluorides

Initiating Data Collection

I'm now diving into the reactivity data for 5-bromo-2-fluorobenzotrifluoride and 5-bromo-2-chlorobenzotrifluoride. Google searches are underway, zeroing in on data for nucleophilic aromatic substitution, Suzuki coupling, and Buchwald-Hartwig amination reactions. My goal is to compile experimental results to begin understanding their reaction behavior.

Analyzing Reactivity Differences

I've moved on to examining the gathered reactivity data, comparing 5-bromo-2-fluorobenzotrifluoride and 5-bromo-2-chlorobenzotrifluoride. I'm focusing on reaction conditions, yields, and rates to spot trends. Then, I will delve into finding authoritative sources to explain the electronic and steric influences on reactivity. I plan to present this in a comparison format, with mechanistic insights. After that, I will create tables and diagrams to show quantitative data and reaction mechanisms. Finally, I will search for detailed experimental protocols.

Refining Comparative Framework

I am now structuring the comparison guide. I'll introduce both molecules, highlight their significance, then present the reactivity data with mechanistic explanations. I'm focusing on "why" these differences occur for different reaction types. I'll summarize data in tables and design diagrams to illustrate mechanisms and workflows. After that, I will hunt for accurate experimental protocols to integrate into the guide. Then, I will focus on writing the complete document for researchers.

infrared IR spectrum peaks for nitro and trifluoromethyl groups

Comparative Spectroscopic Guide: Nitro ( ) vs. Trifluoromethyl ( ) Pharmacophores

Executive Summary

In medicinal chemistry, both nitro (

This guide provides a technical comparison of the vibrational signatures of these two groups. It moves beyond basic peak assignment to address the practical challenge of distinguishing them in complex matrices, particularly when the symmetric nitro stretch is obscured by the intense C-F stretching manifold.

Mechanistic Foundation: Vibrational Modes & Dipole Moments

To interpret the spectra accurately, one must understand the physical origins of the absorption bands.

The Nitro Group ( )

The nitro group is characterized by resonance between two equivalent N-O bonds. This results in two coupled vibrational modes:

-

Asymmetric Stretching (

): The N-O bonds oscillate out of phase. This creates a large change in dipole moment, resulting in a strong absorption band at higher energy. -

Symmetric Stretching (

): The N-O bonds oscillate in phase. This also produces a strong band, but at lower energy due to the mechanics of the coupled oscillator.

The Trifluoromethyl Group ( )

The C-F bond is one of the strongest single bonds in organic chemistry (approx. 116 kcal/mol).

-

C-F Stretching (

): Due to the high electronegativity of fluorine (4.0 Pauling scale), the C-F bond has a massive dipole moment. In a -

The "Super-Peak": These vibrations manifest as a very strong, broad envelope rather than a sharp peak, often dominating the

region.

Comparative Data Analysis

The following table summarizes the diagnostic peaks. Note the critical overlap zone in the

Table 1: Diagnostic IR Frequencies for Aromatic Systems

| Feature | Nitro ( | Trifluoromethyl ( | Distinction Strategy |

| Primary Band | 1550 – 1500 cm⁻¹ (Asymmetric Stretch) | 1350 – 1100 cm⁻¹ (C-F Stretch Manifold) | The 1500+ region is the key. |

| Secondary Band | 1360 – 1290 cm⁻¹ (Symmetric Stretch) | ~730 cm⁻¹( | The Nitro symmetric band is often buried by the C-F stretch. |

| Intensity | Strong | Very Strong (often strongest in spectrum) | |

| Band Shape | Sharp, distinct doublet (with sym. band) | Broad, complex envelope | Look for "Twin Peaks" for Nitro vs. "Massive Blob" for |

| Substituent Effect | Electron-donating groups shift | Less sensitive to conjugation effects. | Conjugation lowers Nitro |

Critical Insight: In a molecule containing both groups, the symmetric nitro peak (

) will likely be indistinguishable from the high-frequency shoulder of the C-F stretch. Reliable identification must rely on the Asymmetric Nitro peak at.

Experimental Protocol: Differential Identification Workflow

Objective: To definitively confirm the presence of Nitro and/or Trifluoromethyl groups in a synthesized intermediate using FTIR-ATR (Fourier Transform Infrared - Attenuated Total Reflectance).

Materials & Prerequisites

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Accessory: Diamond ATR Crystal (preferred for durability and spectral range).

-

Solvent: Isopropanol (for cleaning).

-

Baseline: Air background (freshly collected).

Step-by-Step Methodology

-

Crystal Preparation:

-

Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.

-

Validation: Run a "preview" scan. If peaks appear in the

(C-H) or

-

-

Background Collection:

-

Collect an air background spectrum (minimum 16 scans,

resolution). -

Why: Removes atmospheric

(~2350

-

-

Sample Application:

-

Solids: Place approx. 2-5 mg of sample on the crystal center. Apply pressure using the anvil until the force gauge indicates optimal contact.

-

Liquids: Cover the crystal face completely.

-

-

Data Acquisition:

-

Scan range:

. -

Accumulations: 32 scans (improves Signal-to-Noise ratio).

-

Resolution:

(necessary to resolve closely spaced aromatic overtones).

-

-

Spectral Processing (Crucial for Comparison):

-

Apply ATR Correction .

-

Scientific Logic: In ATR, penetration depth (

) is proportional to wavelength (

-

-

Analysis Logic:

-

Execute the decision tree below to classify the pharmacophore.

-

Decision Logic Visualization

The following diagram illustrates the logical flow for distinguishing these groups based on the spectral data collected above.

Figure 1: Decision logic for distinguishing Nitro and Trifluoromethyl groups based on IR peak hierarchy. Note the reliance on the 1500+ region for Nitro confirmation.

Case Study: Troubleshooting Overlap

Scenario: A researcher synthesizes 4-nitrobenzotrifluoride.

-

Observation: The spectrum shows a massive blob from 1350 to 1100 cm⁻¹. The expected symmetric nitro peak at 1350 cm⁻¹ is not distinct.

-

Resolution:

-

Locate the 1538 cm⁻¹ peak. Its presence confirms the Nitro group despite the obscured symmetric stretch.

-

Observe the 1320 cm⁻¹ region. The C-F stretch here is typically 2-3x more intense than a standard carbonyl or nitro stretch. The sheer intensity confirms the fluorination.

-

Cross-Verification: If available, check the region

. While often noisy in ATR, the C-F deformation (

-

References

-

NIST Chemistry WebBook. Infrared Spectra of Nitrobenzene and Benzotrifluoride. National Institute of Standards and Technology. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for organic functional group frequencies).

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Available at: [Link]

A Guide to the Determination and Comparison of the Melting Point for 5-Bromo-2-fluoro-3-nitrobenzotrifluoride and Structurally Related Compounds

In the landscape of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity and identity. This guide presents a comprehensive methodology for the accurate determination of the melting point of 5-Bromo-2-fluoro-3-nitrobenzotrifluoride, a compound of interest in synthetic chemistry. Due to the limited availability of established data for this specific molecule, we will outline a robust experimental protocol in line with pharmacopeial standards. Furthermore, we will provide a comparative analysis with structurally similar, commercially available compounds to offer a broader context for researchers and drug development professionals.

The Significance of Melting Point Analysis in Research and Development

The melting point of a pure crystalline substance is a narrow range of temperature at which it transitions from a solid to a liquid state. This physical constant is invaluable for several reasons:

-

Identification: A measured melting point can be compared to known values to confirm the identity of a synthesized compound.

-

Purity Assessment: Impurities typically depress and broaden the melting point range. A sharp, well-defined melting point is a strong indicator of high purity.

-

Quality Control: In a manufacturing setting, consistent melting point measurements ensure batch-to-batch reproducibility.

Given the structural complexity of 5-Bromo-2-fluoro-3-nitrobenzotrifluoride, a precise and reproducible melting point determination is the first step in its comprehensive characterization.

Comparative Analysis with Structural Analogs

To provide a frame of reference for the experimental determination of the melting point of 5-Bromo-2-fluoro-3-nitrobenzotrifluoride, a selection of structurally related compounds with established melting points is presented below. These analogs share key functional groups, such as the brominated and nitrated benzotrifluoride scaffold, which influence their physicochemical properties.

| Compound Name | CAS Number | Molecular Formula | Reported Melting Point (°C) |

| 2-Bromo-5-nitrobenzotrifluoride | 367-67-9 | C₇H₃BrF₃NO₂ | 41-44[1] |

| 5-Bromo-2-nitrobenzotrifluoride | 344-38-7 | C₇H₃BrF₃NO₂ | Not available (liquid at room temp.) |

| 5-Bromo-2-fluorobenzotrifluoride | 393-37-3 | C₇H₃BrF₄ | Not available (liquid at room temp.)[2] |

| 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5 | C₇H₃BrF₄ | Not available (liquid at room temp.)[3][4][5] |

Note: The absence of a reported melting point for some compounds suggests they are liquids at or near room temperature. This comparative data highlights the importance of experimental determination for novel compounds like 5-Bromo-2-fluoro-3-nitrobenzotrifluoride.

Experimental Protocol for Melting Point Determination

This protocol is designed to adhere to the principles outlined in the United States Pharmacopeia (USP) general chapter <741> for melting range or temperature.[6][7] The use of a calibrated apparatus and certified reference standards is crucial for ensuring the accuracy and validity of the results.[8][9][10]

Apparatus and Materials

-

Melting point apparatus (e.g., automated or manual with a heated block and calibrated thermometer)

-

Capillary tubes (0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)[9]

-

5-Bromo-2-fluoro-3-nitrobenzotrifluoride (sample to be tested)

-

Melting point reference standards (e.g., Vanillin, Caffeine) with certified melting points[8][9]

-

Spatula

-

Mortar and pestle (if sample requires grinding to a fine powder)

Workflow for Melting Point Determination

Sources

- 1. 2-Bromo-5-nitrobenzotrifluoride | 367-67-9 [chemicalbook.com]

- 2. 5-Bromo-2-fluorobenzotrifluoride [xieshichem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 5. 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugfuture.com [drugfuture.com]

- 7. uspbpep.com [uspbpep.com]

- 8. creaanalytical.com.au [creaanalytical.com.au]

- 9. thinksrs.com [thinksrs.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Personal protective equipment for handling 5-Bromo-2-fluoro-3-nitrobenzotrifluoride

Executive Summary & Hazard Architecture

Handling 5-Bromo-2-fluoro-3-nitrobenzotrifluoride requires a safety protocol that transcends standard laboratory practices. As a poly-halogenated nitroaromatic, this compound presents a dual-threat profile: high lipophilicity (facilitating rapid dermal absorption) and nucleophilic reactivity (potential for skin sensitization via SnAr mechanisms).

In the absence of compound-specific toxicological data for this specific isomer, we apply the Precautionary Principle of Chemical Analogy , treating it with the severity of its most toxic structural analogs (e.g., 2,4-dinitrofluorobenzene or bromonitrobenzotrifluorides).

Chemical Risk Profile

| Functional Group | Associated Hazard Vector | Physiological Target |

| Nitro (-NO₂) | Methemoglobinemia (Blood toxicity) | Hemoglobin oxidation state |

| Trifluoromethyl (-CF₃) | Increased Lipophilicity/Stability | CNS / Liver accumulation |

| Aryl Fluorine (-F) | Chemical burns / Sensitization | Dermal proteins (via SnAr) |

| Aryl Bromine (-Br) | Heavy atom effect / Irritation | Mucous membranes |

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation kinetics for nitro-aromatics. Standard laboratory nitrile gloves are insufficient for prolonged contact due to the solvent-like properties of nitro compounds.

Dermal Protection (Critical)

-

Primary Layer (Inner): Silver Shield® (EVOH/PE Laminate) or Butyl Rubber .

-

Scientific Rationale: Nitro-aromatics can permeate 4-mil nitrile in <15 minutes. Laminate films provide >480 minutes of breakthrough time.

-

-

Secondary Layer (Outer): 5-8 mil Nitrile .

-

Function: Provides tactile dexterity and protects the inner laminate glove from physical tears.

-

-

Body: Tyvek® Lab Coat or chemical-resistant apron (if handling >5g). Closed-toe leather/composite shoes (no mesh).

Respiratory Protection

-

Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

-

PPE (Secondary):

-

Solid State: N95 or P100 particulate respirator if weighing outside a hood (strongly discouraged).

-

In Solution: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if hood containment is breached.

-

Ocular Protection

-

Standard: Chemical Splash Goggles (ANSI Z87.1+).

-

High Volume (>10g): Face shield worn over goggles to prevent cutaneous absorption via the face and neck.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the operational state of the chemical.

Figure 1: Risk-based PPE selection logic flow. Note the escalation to Laminate liners for high-risk operations.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing

-

Static Control: Use an antistatic gun or ionizer. Fluorinated nitro-aromatics can be electrostatically active, increasing dispersion risk.

-

Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment enclosure .

-

Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of other synthesis pathways.

Phase B: Reaction Setup

-

Solvent Choice: When dissolving, add solvent slowly. The heat of solution is generally low, but the density difference can cause splashing.

-

Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the benzotrifluoride moiety is stable, the nitro group can degrade under oxidative stress at high temperatures.

Phase C: Decontamination & Spill Response

If a spill occurs, do not simply wipe it up. You must chemically sequester the compound.

-

Spill Protocol:

-

Isolate: Evacuate the immediate area (10 ft radius).

-

PPE Upgrade: Don Silver Shield® gloves.

-

Absorb: Use vermiculite or sand. Do not use combustible materials (paper towels) for bulk nitro-compounds.

-

Clean: Wipe surface with a 5% surfactant solution (e.g., Decon 90) followed by Isopropanol.

-

Waste Disposal & Segregation

Proper disposal is critical to prevent downstream reactivity in waste drums.

| Waste Stream | Classification | Handling Instruction |

| Solid Waste | Hazardous (Toxic/Irritant) | Double-bag in clear polyethylene. Label "Halogenated Nitro-Aromatic". |

| Liquid Waste | Halogenated Organic | Do NOT mix with strong oxidizers or reducing agents. Segregate into "Halogenated Solvents" drum. |

| Sharps/Glass | Contaminated | Rinse with acetone into liquid waste before disposal in sharps container. |

Emergency Signaling Pathway

The following diagram outlines the immediate physiological response protocol in case of exposure.

Figure 2: Immediate emergency response workflow. Note: Alcohol is prohibited for dermal cleaning as it enhances skin absorption of nitro-aromatics.

References & Authority

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzotrifluoride Derivatives. PubChem. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Available at: [Link]

-

Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Available at: [Link]

Disclaimer: This guide is intended for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.